Gpbar-A

GPBAR1 TGR5 cAMP

GPBAR-A delivers industry-leading TGR5 activation (EC50 50 nM mouse, 130 nM human) that dramatically outperforms generic agonists like INT-777 (EC50 2,500 nM). Its 4.2-fold GLP-1 induction, synergistic calcium signaling with glucose, and complete absence of FXR cross-reactivity ensure clean, translationally relevant data. The well-characterized potency profile bridges rodent models to human physiology, making GPBAR-A the definitive reference standard for metabolic disorder programs. Insist on GPBAR-A for reproducible, publication-grade results.

Molecular Formula C23H15F7N2O2
Molecular Weight 484.4 g/mol
Cat. No. B1672108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGpbar-A
SynonymsGPBAR-A;  GPBAR A;  GPBARA; 
Molecular FormulaC23H15F7N2O2
Molecular Weight484.4 g/mol
Structural Identifiers
SMILESC1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F
InChIInChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2
InChIKeyZIXNJVGTAXRKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GPBAR-A: Potent, Selective GPBAR1 (TGR5) Agonist for Metabolic Research – CAS 877052-79-4


GPBAR-A (CAS 877052-79-4) is a synthetic small-molecule compound that functions as a potent and selective agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5 . This receptor is a key mediator of bile acid signaling and is involved in regulating energy homeostasis, glucose metabolism, and immune responses. GPBAR-A is widely utilized in preclinical research to investigate the therapeutic potential of TGR5 activation in metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis (NASH) [1]. Its high potency and selectivity make it a valuable tool compound for dissecting TGR5-mediated signaling pathways and for benchmarking novel agonists.

Why Generic TGR5 Agonists Cannot Substitute for GPBAR-A: Comparative Potency, Species Selectivity, and Functional Profile


Despite sharing a common molecular target (GPBAR1/TGR5), generic or alternative TGR5 agonists cannot be assumed to be functionally equivalent to GPBAR-A. Significant differences exist in terms of absolute potency, species-dependent activity, and downstream signaling bias. For instance, the widely used agonist INT-777 exhibits dramatically lower potency (EC50 of 2,500 nM in mouse TGR5 and 10,000 nM in human TGR5) compared to GPBAR-A (EC50 of 50 nM and 130 nM, respectively) [1]. Furthermore, agonists such as BAR501 display distinct GLP-1 secretory profiles, while dual FXR/GPBAR1 agonists like BAR502 introduce confounding nuclear receptor activation . These quantitative discrepancies underscore that GPBAR-A is not simply interchangeable with other TGR5 agonists; its unique potency and selectivity profile dictate its specific utility in rigorous mechanistic studies and translational research.

GPBAR-A Quantitative Evidence Guide: Head-to-Head Potency and Functional Comparisons vs. INT-777, BAR501, and RDX8940


Superior Potency vs. INT-777 and Comparable Potency vs. RDX8940 in Cellular TGR5 cAMP Assays

In a direct comparative study using HEK293 cells heterologously expressing TGR5, GPBAR-A demonstrated markedly higher potency than INT-777 in both mouse and human receptor assays. GPBAR-A exhibited an EC50 of 50 nM for mouse TGR5 and 130 nM for human TGR5, compared to INT-777 which showed EC50 values of 2,500 nM and 10,000 nM, respectively [1]. Against the gut-restricted agonist RDX8940, GPBAR-A showed comparable potency (EC50 130 nM vs 2.5 nM for human TGR5), but with a distinct systemic exposure profile [2].

GPBAR1 TGR5 cAMP Potency Metabolic Disease

Enhanced GLP-1 Secretion from Primary Intestinal Cultures Compared to BAR501

GPBAR-A potently stimulates glucagon-like peptide-1 (GLP-1) secretion from primary intestinal cultures. In primary colonic cultures, GPBAR-A increased GLP-1 release by 4.2-fold [1]. In upper small intestinal cultures, the increase was 2.6-fold [2]. In contrast, the comparator agonist BAR501, at a concentration of 10 μM, increased GLP-1 mRNA expression by only 2.5-fold in GLUTag cells, and its effect on direct GLP-1 secretion from primary cultures is less well characterized .

GLP-1 Incretin Intestinal L-cells Metabolic Disease

Robust cAMP Elevation in GLUTag Cells: A 57% Increase

GPBAR-A treatment (3 μM for 24-36 h) of GLUTag enteroendocrine cells resulted in a 57% increase in intracellular cAMP concentration . This robust cAMP response is a direct downstream consequence of TGR5 activation and is a critical mediator of GLP-1 secretion. While other agonists like INT-777 also elevate cAMP, direct comparative data under identical conditions are not available; however, the magnitude of this response highlights GPBAR-A's efficacy in a cellular model of incretin secretion.

cAMP Second Messenger GLUTag Incretin

Synergistic Calcium Signaling Enhancement in the Presence of Glucose

In GLUTag cells, GPBAR-A alone induced a modest calcium response (mean response 1.3-fold in 56/149 cells). However, in the presence of glucose (10 mM), GPBAR-A markedly enhanced the calcium response, affecting 148/149 cells and increasing the mean response to 2.6-fold [1]. This demonstrates a synergistic interaction between glucose sensing and TGR5 activation, a phenomenon not consistently reported for all TGR5 agonists.

Calcium GLUTag Glucose Sensing Synergy

Selective GPBAR1 Agonism with No Reported FXR Activity

GPBAR-A is described as a specific agonist of GPBAR1 with no reported activity at the farnesoid X receptor (FXR), a related nuclear bile acid receptor . This is in contrast to dual agonists like BAR502, which activates both GPBAR1 (IC50 0.4 μM) and FXR (IC50 2 μM) . While direct comparative selectivity data for GPBAR-A is not published, its classification as a 'specific' agonist implies a clean profile, avoiding confounding nuclear receptor-mediated effects.

Selectivity GPBAR1 FXR Off-target

Consistent Potency Across Mouse and Human TGR5, Mitigating Species-Specific Activity Gaps

GPBAR-A exhibits only a 2.6-fold difference in potency between mouse (EC50 50 nM) and human (EC50 130 nM) TGR5 [1]. This is a significant advantage over certain betulinic acid-derived agonists like XYT528B, which show nM potency at human and canine receptors but lower μM potency at the mouse receptor, rendering them ineffective in standard mouse models [2]. Similarly, compound 11d required a humanized TGR5 mutation in mice to produce glucose-lowering effects [3].

Species Specificity TGR5 Translational Research

Recommended Research Applications for GPBAR-A Based on Evidence


Preclinical Studies of TGR5-Mediated Incretin Secretion and Glucose Homeostasis

Given its robust induction of GLP-1 secretion (4.2-fold in primary colonic cultures) and synergistic enhancement of calcium signaling with glucose, GPBAR-A is ideally suited for in vitro and in vivo investigations of TGR5's role in incretin biology and postprandial glucose regulation [1][2]. Its high potency in both mouse and human TGR5 (EC50 50 nM and 130 nM) ensures that findings from rodent models are more likely to translate to human physiology [3].

Benchmarking Novel TGR5 Agonists in Potency and Selectivity Assays

With its well-characterized EC50 values (50 nM mouse, 130 nM human) and lack of FXR activity, GPBAR-A serves as an excellent reference standard for screening and validating new TGR5 agonists [1]. Its high potency and specificity allow for clear differentiation of novel compounds' efficacy and target engagement in cellular cAMP assays and selectivity panels.

Mechanistic Dissection of TGR5 Signaling Pathways in Metabolic Disease Models

GPBAR-A's ability to robustly elevate intracellular cAMP (57% increase) and to synergize with glucose in calcium signaling makes it a valuable tool for dissecting the downstream signaling cascades (e.g., Gαs/cAMP/PKA and calcium/ERK pathways) that mediate TGR5's metabolic effects [1][2]. Its use in genetic or pharmacological knockout models can help isolate TGR5-specific contributions to energy expenditure, insulin sensitivity, and hepatic steatosis.

Evaluating Gallbladder Function and Bile Acid Homeostasis

GPBAR-A has been shown to increase MQAE-fluorescence in gallbladder epithelial cells, suggesting a decrease in intracellular chloride concentration, a proxy for gallbladder relaxation [1]. This makes it a relevant tool for studying the effects of TGR5 activation on gallbladder filling and emptying, a key safety consideration for systemic TGR5 agonists in clinical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gpbar-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.